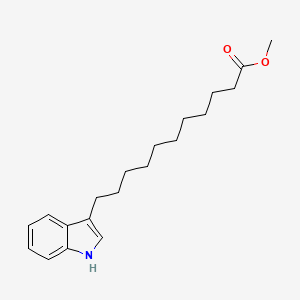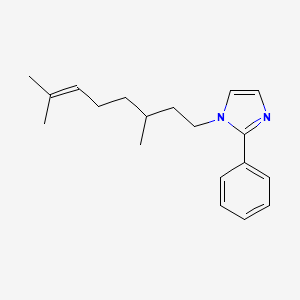![molecular formula C11H12ClNO6S B14304373 N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 112701-35-6](/img/structure/B14304373.png)
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzene sulfonyl group, an ethoxycarbonyl group, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ethyl glycinate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(4-Bromobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Methylbenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
Uniqueness
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112701-35-6 |
|---|---|
Fórmula molecular |
C11H12ClNO6S |
Peso molecular |
321.73 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)sulfonylethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H12ClNO6S/c12-8-1-3-9(4-2-8)20(17,18)6-5-19-11(16)13-7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
Clave InChI |
VCQUDJMUYICJJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


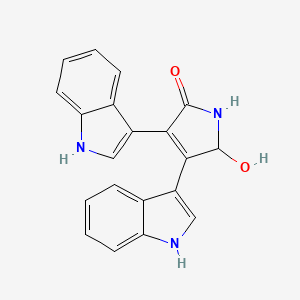

![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
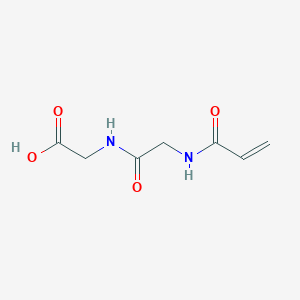
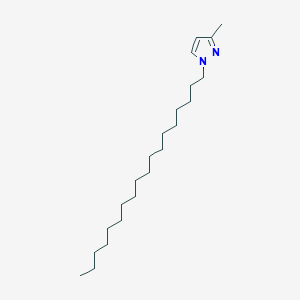

![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
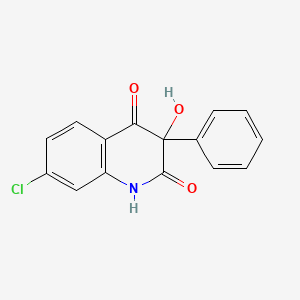
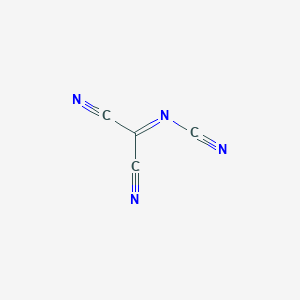

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
